molecular formula C8H5BrN2O2S2 B2598032 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone CAS No. 338397-19-6

4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone

Cat. No.: B2598032
CAS No.: 338397-19-6
M. Wt: 305.16
InChI Key: PYCLKXZDEIVVKA-UHFFFAOYSA-N
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Description

4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone is a chemical compound with the molecular formula C8H5BrN2O2S2 It is characterized by the presence of a bromophenyl group attached to a thiadiazole ring, which is further connected to a sulfone group

Preparation Methods

The synthesis of 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 4-bromophenyl hydrazine with sulfur dioxide and an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the thiadiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone can be compared with other similar compounds, such as:

    4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide: This compound has a sulfide group instead of a sulfone group, which affects its reactivity and applications.

    4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfoxide:

    4-Bromophenyl 1,2,3-thiadiazol-5-yl amine: The amine group provides different reactivity and biological activity compared to the sulfone group.

Properties

IUPAC Name

5-(4-bromophenyl)sulfonylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2S2/c9-6-1-3-7(4-2-6)15(12,13)8-5-10-11-14-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCLKXZDEIVVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CN=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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